molecular formula C25H24N2O3 B2897720 2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 922126-89-4

2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2897720
CAS No.: 922126-89-4
M. Wt: 400.478
InChI Key: CLFJZIGNODHATO-UHFFFAOYSA-N
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Description

2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Benzylation: The indole core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Acylation: The benzylated indole is acylated with 3,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the indole and the 3,4-dimethoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield a benzaldehyde derivative, while reduction of the acetamide could yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-benzyl-1H-indol-3-yl)acetamide: Lacks the 3,4-dimethoxyphenyl group.

    N-(3,4-dimethoxyphenyl)acetamide: Lacks the indole core.

    1-benzyl-1H-indole: Lacks the acetamide and 3,4-dimethoxyphenyl groups.

Uniqueness

The presence of both the indole core and the 3,4-dimethoxyphenyl group in 2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide may confer unique biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-29-23-13-12-20(15-24(23)30-2)26-25(28)14-19-17-27(16-18-8-4-3-5-9-18)22-11-7-6-10-21(19)22/h3-13,15,17H,14,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFJZIGNODHATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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